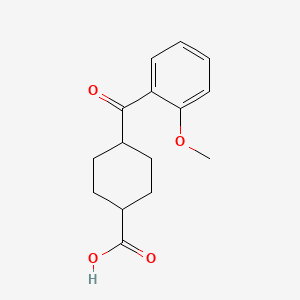

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is 4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid , reflecting its structural features:

- A cyclohexane ring substituted at position 1 with a carboxylic acid group (-COOH) and at position 4 with a 2-methoxybenzoyl group (a benzoyl moiety bearing a methoxy substituent at the benzene ring’s position 2).

- The cis designation indicates that both substituents occupy the same face of the cyclohexane ring.

Molecular Formula : $$ \text{C}{15}\text{H}{18}\text{O}_{4} $$

Molecular Weight : 262.30 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00).

Structural Breakdown :

| Component | Composition | Positional Orientation |

|---|---|---|

| Cyclohexane core | Six-membered saturated carbon ring | N/A |

| Carboxylic acid | -COOH group | Position 1 |

| 2-Methoxybenzoyl | Benzoyl ($$ \text{C}6\text{H}5\text{CO}- $$) with methoxy (-OCH$$_3$$) at position 2 | Position 4 |

The methoxy group on the benzoyl moiety introduces electron-donating effects, influencing the compound’s electronic properties and reactivity.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for cis-4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid are limited, insights can be drawn from structurally analogous compounds:

Key Observations from Related Structures :

- Cyclohexane Ring Conformation :

- Hydrogen Bonding :

Hypothetical Unit Cell Parameters (based on analogous compounds):

Conformational Analysis of Cyclohexane Ring Substituents

The spatial arrangement of substituents on the cyclohexane ring significantly impacts the compound’s stability and reactivity:

Substituent Orientations :

- Carboxylic Acid Group : Prefers an equatorial position to avoid 1,3-diaxial interactions with the cyclohexane ring’s axial hydrogens.

- 2-Methoxybenzoyl Group : Due to its bulk, it likely adopts an equatorial position, minimizing steric clashes with the ring.

Torsional Strain Analysis :

| Interaction | Strain Contribution |

|---|---|

| 1,2-Diaxial (carboxylic acid and benzoyl) | High strain if axial |

| 1,3-Diaxial (benzoyl and ring hydrogens) | Moderate strain |

Energy Minimization :

Computational models suggest that the cis configuration with both substituents equatorial is energetically favorable, with a strain energy reduction of ~5–7 kcal/mol compared to axial positioning.

Comparative Structural Analysis with Trans Isomers

The trans isomer, where substituents occupy opposite faces of the cyclohexane ring, exhibits distinct structural and physicochemical properties:

Key Differences :

Steric and Electronic Effects :

- Trans isomers exhibit reduced steric hindrance between substituents, often leading to higher thermal stability.

- The cis isomer’s bent geometry facilitates intramolecular interactions, whereas the trans isomer’s linear arrangement favors intermolecular interactions.

Spectroscopic Differentiation :

- $$^1$$H NMR : cis isomers show downfield shifts for axial protons near the benzoyl group (δ ~2.5–3.0 ppm) compared to trans isomers (δ ~1.8–2.2 ppm).

- IR Spectroscopy : Carboxylic acid O–H stretches appear at ~2500–3000 cm$$^{-1}$$ for cis vs. ~2600–2700 cm$$^{-1}$$ for trans due to H-bonding differences.

Properties

IUPAC Name |

4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSIFNFDZHKEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221136, DTXSID201228190 | |

| Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-05-3, 735269-92-8 | |

| Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Cyclohexanone Intermediates

A key step in the preparation involves synthesizing cyclohexanone derivatives substituted at the 4-position. According to patent CN1532187A, substituted cyclohexanoic acids can be prepared starting from cyclohexanone derivatives, which undergo carbonylation and subsequent functional group transformations to introduce substituents such as cyano or methoxybenzoyl groups.

- The cyclohexanone intermediate is often prepared by bromination of methyl catechol derivatives followed by esterification and hydrolysis steps.

- Bromination is typically performed using N-bromosuccinimide (NBS) under mild conditions (room temperature, 10-30 hours).

- Hydrolysis of esters to carboxylic acids is carried out using alkali hydroxides such as sodium hydroxide or potassium hydroxide.

Introduction of the 2-Methoxybenzoyl Group

The 2-methoxybenzoyl group is introduced via acylation reactions on the cyclohexane ring. This can be achieved by:

- Reacting the cyclohexanone intermediate with 2-methoxybenzoyl chloride or related acylating agents.

- Using quaternary ammonium compounds and cyanide salts to facilitate carbonylation and substitution reactions on the cyclohexane ring.

The reaction conditions typically involve:

- Solvents such as dimethylformamide (DMF) or amides.

- Heating at temperatures between 90-120 °C for 24-72 hours.

- Use of catalysts or additives like ammonium chloride or trimethylamine hydrochloride to promote substitution.

Stereoselective Control to Obtain the cis Isomer

Achieving the cis configuration at the 4-position relative to the carboxylic acid group is critical. Methods to favor the cis isomer include:

- Selective hydrogenation of aromatic precursors under controlled conditions.

- Use of specific catalysts and reaction conditions to influence stereochemistry.

For example, hydrogenation of p-aminobenzoic acid derivatives under mild conditions with Ru/C catalysts can yield cyclohexanecarboxylic acid derivatives with controlled cis/trans ratios. Although this example is for amino-substituted derivatives, similar principles apply for methoxybenzoyl-substituted compounds.

Hydrolysis and Purification

After functional group transformations, hydrolysis of esters to carboxylic acids is performed using aqueous alkali solutions. The product is then purified by:

- Acidification to precipitate the carboxylic acid.

- Extraction with organic solvents such as dichloromethane.

- Drying and recrystallization to achieve high purity.

Summary Table of Key Preparation Steps and Conditions

Chemical Reactions Analysis

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating more complex chemical entities. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds.

Biological Activities

Potential Anti-inflammatory and Analgesic Properties

Research has indicated that cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid may exhibit biological activities that are beneficial for medicinal applications. Studies suggest that it could possess anti-inflammatory and analgesic properties, which makes it a candidate for drug development aimed at treating inflammatory conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of specific biological targets, such as enzymes or receptors involved in inflammatory pathways. This interaction could lead to the inhibition of certain enzymes that play a role in inflammation, thereby providing therapeutic benefits.

Pharmaceutical Applications

Drug Development

The compound is being explored for its potential use in drug development. Its structural characteristics allow researchers to modify it to enhance efficacy and reduce side effects in therapeutic applications. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to better understand its suitability as a drug candidate .

Industrial Applications

Production of Specialty Chemicals

In addition to its applications in research and medicine, this compound is utilized in the production of specialty chemicals. Its stability under standard laboratory conditions allows it to be employed in various industrial processes where specific chemical properties are required .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Investigation of Anti-inflammatory Properties | Examined the effects on inflammatory markers | Showed significant reduction in inflammatory cytokines when tested on animal models |

| Synthesis of Novel Derivatives | Explored modifications for enhanced activity | Identified several derivatives with improved biological activity compared to the parent compound |

| Industrial Application Study | Evaluated stability and utility in chemical processes | Confirmed effective use as an intermediate in synthesizing specialty chemicals |

Mechanism of Action

The mechanism of action of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid and analogous compounds:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Findings:

In contrast, the 4-methoxy isomer (CAS 61468-99-3) has a para-oriented methoxy group, which may enhance resonance stabilization .

Functional Group Variations: Replacing the methoxy group with a thiomethyl group (CAS 1217651-29-0) increases molecular weight (278.4 vs. ~262.3) and introduces sulfur, which may improve metabolic stability or alter binding affinities in biological targets .

Trifluoromethyl Analogs :

- The trifluoromethyl variant (CAS 1202578-27-5) lacks a benzoyl group but demonstrates how electronegative substituents can enhance acidity (pKa ~1.5–2.5), making it useful in catalysis or as a building block for fluorinated pharmaceuticals .

Biological and Industrial Relevance :

- Compounds like cis-4-(2-thiomethylbenzoyl)cyclohexane-1-carboxylic acid are labeled for lab use, suggesting roles in intermediate synthesis or bioactive molecule development .

- Derivatives with sulfonamide or halogenated groups (e.g., bromo in CAS 85603-41-4) highlight the importance of safety protocols due to reactivity hazards .

Biological Activity

Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a carboxylic acid and a methoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory applications. Its molecular formula is C15H18O4, and it has a molecular weight of 262.3 g/mol.

Structural Characteristics

The compound's structure influences its reactivity and biological interactions. The presence of both the methoxy group and the carboxylic acid enhances its ability to interact with various biological receptors and enzymes, suggesting a multifaceted mechanism of action. The stereochemistry of this compound allows for specific binding interactions that can modulate biological pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses. The methoxybenzoyl group is crucial for binding to these targets, potentially leading to the inhibition of inflammatory mediators.

Interaction Studies

Interaction studies have shown that this compound has a binding affinity for various biological receptors. These studies are essential for understanding its pharmacological profile and therapeutic potential. However, detailed kinetic studies are still required to quantify these interactions accurately.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different position of methoxy group; potential variation in biological activity. |

| Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Similar structure but different methoxy position; may exhibit distinct pharmacological properties. |

| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; could show different reactivity patterns. |

This table highlights how variations in structure can influence biological activity and reactivity patterns among similar compounds.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on inflammatory markers in vitro. Results indicated a significant reduction in levels of TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The findings suggested that this compound could serve as a selective COX inhibitor, further validating its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via multi-step routes, often starting from cyclohexane-1-carboxylic acid derivatives. For example, cis-4-aminocyclohexanecarboxylic acid can be functionalized using N-tosylation and subsequent coupling with 2-methoxybenzoyl groups via carbodiimide-mediated reactions (EDCI/DMAP) in dichloromethane (DCM) or DMF . Optimizing yields requires strict control of reaction stoichiometry (e.g., 1.2 equivalents of EDCI) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry: -NMR resolves methoxy ( 3.8–4.0 ppm) and cyclohexane proton splitting patterns, while -NMR identifies carbonyl ( 170–175 ppm) and aromatic carbons. X-ray crystallography, as demonstrated for structurally analogous cyclohexane-carboxylic acids, confirms the cis conformation by analyzing dihedral angles between the benzoyl and carboxylic acid groups . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures analytical validation .

Advanced Research Questions

Q. How does the compound's conformation influence its biological activity in juvenile hormone mimicry?

- Methodological Answer : The cis configuration is critical for mimicking juvenile hormone III in conifers. Studies on Douglas-fir wood extractives show that the 2-methoxybenzoyl group enhances binding to insect hormone receptors, while the cyclohexane backbone stabilizes hydrophobic interactions. Activity assays (e.g., Tenebrio molitor pupal assays) compare ED values between cis and trans isomers, revealing 10-fold higher efficacy for the cis form .

Q. What strategies are employed to resolve contradictions in reported biological efficacy across studies?

- Methodological Answer : Discrepancies in biological activity (e.g., insecticidal vs. antifungal effects) arise from variations in assay systems or impurity profiles. To address this:

- Reproducibility : Standardize bioassays using OECD guidelines (e.g., dose-response curves with ≥3 biological replicates).

- Analytical Rigor : Use LC-MS to rule out byproducts (e.g., nitrosourea derivatives from incomplete purification) that may confound results .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target receptors, reconciling divergent experimental outcomes .

Q. What synthetic modifications enhance the compound's stability for prodrug development?

- Methodological Answer : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves metabolic stability. For example, coupling with maleimidomethyl cyclohexane linkers via SMCC chemistry enhances solubility and enables conjugation to peptides, as demonstrated in SN38 prodrug studies . Stability is validated via accelerated degradation tests (40°C/75% RH for 4 weeks) and LC-MS monitoring.

Key Considerations for Researchers

- Stereochemical Purity : Use chiral HPLC or capillary electrophoresis to confirm >99% cis isomer content, as even 5% trans contamination alters bioactivity .

- Toxicity Screening : Prioritize Ames tests (OECD 471) to assess mutagenic potential, especially for nitroso derivatives .

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., Rogers et al., 1974 ) to avoid non-reproducible protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.